molecular formula C25H28N2O6S B301068 Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Cat. No. B301068
M. Wt: 484.6 g/mol
InChI Key: AHYUYEPEBORGFJ-JXJWTFEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate, also known as EET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EET belongs to the family of thiazolidinedione derivatives, which are known for their anti-inflammatory and anti-diabetic properties.

Mechanism of Action

The mechanism of action of Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates glucose and lipid metabolism. Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that regulate gene expression and cellular metabolism. Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of glucose metabolism. Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate in lab experiments is its high potency and specificity for PPARγ activation. Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

Several future directions for Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate research include studying its potential use in combination with other anti-cancer or anti-inflammatory agents, optimizing its chemical structure to improve its solubility and efficacy, and conducting clinical trials to evaluate its safety and efficacy in humans. Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate may also have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the therapeutic potential of Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate and its mechanism of action.
In conclusion, Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is a synthetic compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its mechanism of action involves the activation of PPARγ and inhibition of NF-κB, leading to downstream effects on gene expression and cellular metabolism. While Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has several advantages for lab experiments, further research is needed to fully understand its safety and efficacy in humans and its potential applications in other diseases.

Synthesis Methods

Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate can be synthesized using a multi-step process involving the reaction of 4-ethoxyaniline, ethyl acetoacetate, and thiosemicarbazide. The resulting compound is then reacted with 4-chloromethyl-2-methoxyphenol and sodium hydride to yield Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate. The purity of Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate can be increased through recrystallization and chromatography techniques.

Scientific Research Applications

Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has been studied for its potential use in treating diabetes by improving glucose metabolism and insulin sensitivity.

properties

Product Name

Ethyl [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C25H28N2O6S/c1-5-27-24(29)22(34-25(27)26-18-9-11-19(12-10-18)31-6-2)15-17-8-13-20(21(14-17)30-4)33-16-23(28)32-7-3/h8-15H,5-7,16H2,1-4H3/b22-15-,26-25?

InChI Key

AHYUYEPEBORGFJ-JXJWTFEASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OCC)OC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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